![molecular formula C16H23NOS3 B2466113 2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705096-46-3](/img/structure/B2466113.png)
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential in industrial chemistry and material science, and they play a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various spectroscopic techniques, including UV-Visible, FTIR, and NMR spectroscopy .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Anticandidal and Antitumor Activities
Compounds with sulfur-containing heterocycles, such as thiazole derivatives, have shown promise in anticandidal and antitumor activities. These compounds exhibit potent anticandidal agents with weak cytotoxicities, indicating their potential use in developing new therapeutic agents for treating candidiasis and certain cancers (Kaplancıklı et al., 2014). Moreover, novel thiazole derivatives synthesized using microwave-assisted techniques demonstrated promising antitumor activities against MCF-7 tumor cells, highlighting their potential in breast cancer treatment (Mahmoud et al., 2021).
Antituberculosis Activity
The synthesis of 3-heteroarylthioquinoline derivatives has led to the discovery of compounds with significant in vitro activity against Mycobacterium tuberculosis. This suggests that similar sulfur-containing compounds could be explored for their potential antituberculosis properties, offering a new avenue for tackling this infectious disease (Chitra et al., 2011).
Organophosphorus Studies
Research involving organophosphorus compounds, specifically reactions of ketones with sulfur-containing reagents, has paved the way for the synthesis of novel organophosphorus derivatives. These studies contribute to the development of new materials and molecules with potential applications in various fields, including catalysis and materials science (Scheibye et al., 1982).
Antiviral and Anticancer Activities
Functionalized sulfur-containing heterocyclic analogs have shown selectivity towards certain cancer cells and possess antiviral activities. The ability of these compounds to induce apoptosis in laryngeal carcinoma cells in vitro indicates their potential as leads for developing new anticancer and antiviral therapies (Haridevamuthu et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its derivatives have been the subject of extensive research due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and biological activities of these compounds.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS3/c18-16(12-21-13-4-1-2-5-13)17-8-7-15(20-11-9-17)14-6-3-10-19-14/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZSFOXNBTNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone |
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